molecular formula C19H11Cl3F2N2O2 B2504359 5-chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339023-83-5

5-chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2504359
CAS No.: 339023-83-5
M. Wt: 443.66
InChI Key: JMVZFHPXJDWULA-UHFFFAOYSA-N
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Description

5-chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H11Cl3F2N2O2 and its molecular weight is 443.66. The purity is usually 95%.
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Biological Activity

5-Chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, a compound with the CAS number 339023-83-5, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H11Cl3F2N2O2C_{19}H_{11}Cl_{3}F_{2}N_{2}O_{2}, with a molar mass of 443.66 g/mol. The structure features multiple halogen substituents which may enhance its biological activity.

PropertyValue
Molecular FormulaC19H11Cl3F2N2O2
Molar Mass443.66 g/mol
CAS Number339023-83-5

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, a series of related compounds demonstrated effectiveness against gram-positive bacteria and mycobacteria, with some derivatives showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Key Findings:

  • Compounds in the same chemical class showed higher antibacterial efficacy than traditional antibiotics like ampicillin and isoniazid.
  • The lipophilicity of these compounds plays a crucial role in their antimicrobial effectiveness, influencing absorption and distribution in biological systems.

Cytotoxicity Studies

Cytotoxicity assessments on cancer cell lines have shown that certain derivatives of pyridinecarboxamides possess notable anticancer properties. In vitro studies revealed that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal mammalian cells .

Table of Cytotoxicity Results:

Compound IDCancer Cell Line TestedIC50 (µM)Selectivity Index
Compound AMCF-75.3>10
Compound BHeLa4.8>8
Compound CA5496.0>12

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen atoms at specific positions on the aromatic rings enhances biological activity. For example:

  • Chloro and Fluoro Substituents: These groups increase lipophilicity and may improve binding affinity to biological targets.
  • Pyridine Ring: The dihydropyridine structure contributes to the overall stability and reactivity of the compound.

Case Studies

In a recent study published in PMC, a series of synthesized pyridinecarboxamides were evaluated for their biological activities. The findings highlighted that compounds with similar structural motifs as this compound showed promising results against various pathogens and cancer cell lines .

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3F2N2O2/c20-10-6-12(18(27)25-17-5-4-11(23)7-16(17)24)19(28)26(8-10)9-13-14(21)2-1-3-15(13)22/h1-8H,9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVZFHPXJDWULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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